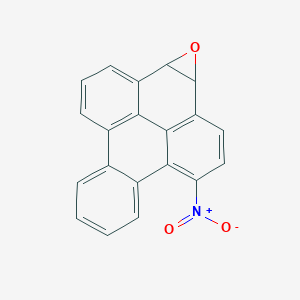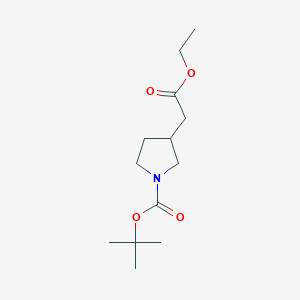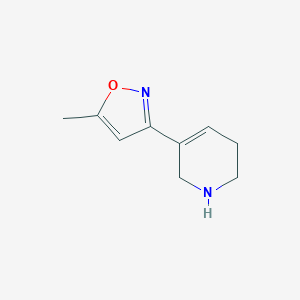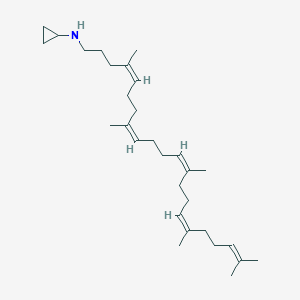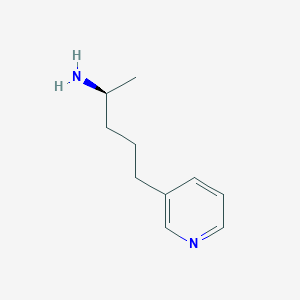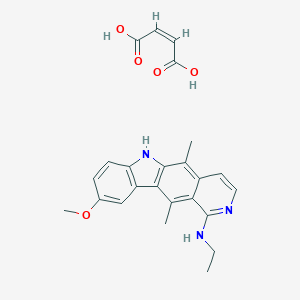![molecular formula C9H10N2O B037769 (1-méthyl-1H-benzo[d]imidazol-5-yl)méthanol CAS No. 115576-91-5](/img/structure/B37769.png)
(1-méthyl-1H-benzo[d]imidazol-5-yl)méthanol
Vue d'ensemble
Description
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol, or MBMI, is a small molecule that has become increasingly important in the field of scientific research. It has been used in a variety of applications, including drug development, biochemistry, and cell biology. MBMI is a versatile compound, with a range of properties that make it a valuable tool for researchers.
Applications De Recherche Scientifique
Agents antimicrobiens
Les dérivés d'imidazole sont bien connus pour leurs propriétés antimicrobiennes. Ils ont été trouvés pour présenter des activités antibactériennes et antifongiques significatives . La présence du cycle imidazole contribue à l'interaction avec les enzymes ou protéines microbiennes, conduisant à l'inhibition de la croissance microbienne. Cela fait de (1-méthylbenzimidazol-5-yl)méthanol un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens.
Activité antituberculeuse
Des composés contenant la partie imidazole ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis . La structure de (1-méthylbenzimidazol-5-yl)méthanol permet des modifications qui peuvent améliorer son efficacité contre la tuberculose, ce qui en fait un échafaudage précieux dans la recherche de nouveaux agents antituberculeux.
Structures métallo-organiques (MOFs)
Les dérivés d'imidazole peuvent être utilisés comme lieurs organiques dans la synthèse de MOFs . Ces structures ont une large gamme d'applications, y compris le stockage de gaz, la séparation et la catalyse. La capacité de (1-méthylbenzimidazol-5-yl)méthanol à former des MOFs stables peut être exploitée dans la conception de matériaux pour la capture et le stockage du dioxyde de carbone, contribuant à la durabilité environnementale.
Agents anticancéreux
Les composés contenant de l'imidazole se sont révélés prometteurs comme agents anticancéreux en raison de leur capacité à interférer avec les voies de prolifération et de survie cellulaire . (1-méthylbenzimidazol-5-yl)méthanol pourrait servir de composé de tête pour la synthèse de nouveaux médicaments anticancéreux, offrant potentiellement des traitements alternatifs pour divers types de cancer.
Troubles neurologiques
Certains dérivés d'imidazole ont montré un potentiel dans le traitement des troubles neurologiques en modulant les systèmes de neurotransmetteurs . Explorer les applications de (1-méthylbenzimidazol-5-yl)méthanol dans ce domaine pourrait conduire à de nouveaux traitements pour des affections telles que la maladie d'Alzheimer, la maladie de Parkinson et l'épilepsie.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives, to which this compound belongs, are key components in functional molecules used in a diverse range of applications . They are often deployed in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.
Mode of Action
Imidazole derivatives are known for their versatility and utility in various areas , implying a wide range of possible interactions with their targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that they may interact with and influence a broad range of biochemical pathways.
Result of Action
Given the wide range of applications of imidazole derivatives , the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.
Propriétés
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIOHZJMSLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561224 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115576-91-5 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


